Cas no 89151-44-0 (tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate)

tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate structure
89151-44-0 structure
اسم المنتج:tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate
كاس عدد:89151-44-0
وسط:C12H23NO3
ميغاواط:229.315923929214
MDL:MFCD03427086
CID:61232
PubChem ID:854140

tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate الخواص الكيميائية والفيزيائية

الاسم و المعرف

    • N-Boc-4-Piperidineethanol
    • N-(tert-Butoxycarbonyl)-4-piperidineethanol
    • 4-(2-Hydroxyethyl)piperidine-1-carboxylic acid tert-butyl ester
    • 1-BOC-4-(2-HYDROXYETHYL)PIPERIDINE
    • 2-(3-(benzylaMino)oxetan-3-yl)ethanol
    • Boc-4-(2-hydroxyethyl) piperidine
    • N-BOC-4-piperidine-β-ethanol
    • N-tert-Butoxycarbonyl-4-piperidineethanol
    • tert-Butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate
    • Boc-2-(4-piperidyl) ethanol
    • 1-Boc-4-(2-hydroxy-ethyl)-piperidine
    • 1,1-Dimethylethyl 4-(2-hydroxyethyl)-1-piperidinecarboxylate
    • 1-tert-Butoxycarbonyl-4-(2-hydroxyethyl)piperidine
    • 1-tert-Butoxycarbonyl-4-piperidineethanol
    • 2-(N-tert-Butoxycarbonyl-4-piperidinyl)ethanol
    • 2-(N-tert-Butoxycarbonyl-4-piperidyl)ethanol
    • 2-[1-(tert-Butoxycarbonyl)-4-piperidyl]ethanol
    • 2-[1-(tert-Butoxycarbonyl)piperidin-4-yl]ethanol
    • 4-(2-Hydroxy-ethyl)-piperidine-1-carboxylic acid tert-butyl ester
    • 4-(2-Hydroxyethyl)-1-(tert-butoxycarbonyl)piperidine
    • 4-(2-Hydroxyethyl)-1-piperidinecarboxylic acid 1,1-dimethylethyl ester
    • N-(tert-Butoxycarbonyl)-4-(2-hydroxyethyl)piperidine
    • N-Boc-piperidineethanol
    • tert-Butyl 4-(2-hydroxyethyl)-1-piperidinecarboxylate
    • tert-Butyl 4-(2-hydroxyethyl)tetrahydropyridine-1(2H)-carboxylate
    • 2-(1-(tert-butoxycarbonyl)-4-piperidyl)-ethanol
    • tert-butyl 4-(2hydroxyethyl)piperidine-1-carboxylate
    • STL555024
    • t-butyl 4-(2-hydroxyethyl)tetrahydropyridine-1(2H)-carboxylate
    • 89151-44-0
    • 1-(tert-Butoxycarbonyl)piperidine-4-ethanol
    • 4-(2-hydroxyethyl)-piperidine-1-carboxylic acid tert-butyl ester
    • CS-M1539
    • 1-t-Butyloxycarbonyl-4-(2-hydroxyethyl)piperidine
    • AC-29348
    • 1-t-butoxycarbonyl-4-hydroxyethylpiperidine
    • 4-(2-HYDROXYETHYL)PIPERIDINE, N-BOC PROTECTED
    • 1-t-butoxycarbonyl-4-(2-hydroxyethyl) piperidine
    • DTXSID30357554
    • t-butyl 4-(2-hydroxyethyl)piperidin-1-carboxylate
    • 1-Piperidinecarboxylicacid, 4-(2-hydroxyethyl)-, 1,1-dimethylethyl ester
    • 2-(1-tert-butoxycarbonylpiperidin-4-yl)ethanol
    • 2-(N-tert-butyloxycarbonyl-4-piperidyl)ethanol
    • 4-(2-hydroxyethyl)-1-tert-butoxycarbonylpiperidine
    • CHEMBL5305244
    • BBL101228
    • 1-PIPERIDINECARBOXYLIC ACID, 4-(2-HYDROXYETHYL)-, 1,1-DIMETHYLETHYL ESTER
    • 1-(tert-Butoxycarbonyl)-4-(2-hydroxyethyl)piperidine
    • PB33688
    • SCHEMBL310405
    • TS-00599
    • 4-(2-hydroxyeth-1-yl)-1-t-butoxycarbonylpiperidine
    • 1-t-Butyloxycarbonyl-4-hydroxyethylpiperidine
    • tert-butyl 4-(2 hydroxyethyl)piperidine-1-carboxylate
    • 2-(N-BOC-PIPERIDIN-4-YL)ETHANOL
    • 1-(tert-butoxycarbonyl)piperidin -4-ethanol
    • t-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate
    • N-Boc-4-(2-hydroxyethyl)piperidine
    • N-Boc-4-(2-hydroxy-ethyl)-piperidine
    • N-tert-butoxycarbonyl-2-(4-piperidinyl)ethanol
    • 4-(2-Hydroxyeth-1-yl)-1-tert-butoxycarbonylpiperidine
    • EN300-154218
    • tert-Butyl 4-(hydroxyethyl)piperidine-1-carboxylate
    • STR09751
    • AKOS005258053
    • YBNJZIDYXCGAPX-UHFFFAOYSA-N
    • 4-(2-hydroxy-ethyl)piperidine-1-carboxylic acid tert-butyl ester
    • 1,1-dimethylethyl 4-(2-hydroxyethyl)-1-piperidine-carboxylate
    • t-butyl 4-(2-hydroxyethyl)tetrahydro-pyridine-1(2H)-carboxylate
    • N-Boc-4-piperidine-ethanol
    • 4-(2-hydroxy-1-ethyl)-1-tert-butoxycarbonyl-piperidine
    • 1-(tert-Butoxycarbonyl)-4-(2-hydroxyethyl)-piperidine
    • 1-(t-butyloxycarbonyl)-4-(2-hydroxyethyl)piperidine
    • MFCD03427086
    • N-Boc-4-piperidineethanol, 97%
    • SY002535
    • 4-(2-hydroxyethyl)-1-(t-butoxycarbonyl)-piperidine
    • J-524597
    • N-Boc-4-piperidine ethanol
    • N-BOC-2-(piperidin-4-yl)ethanol
    • tert-butyl-4-(2-hydroxyethyl)piperidine-1-carboxylate
    • tert-butyl 4-(2-hydroxyethyl)-piperidine-1-carboxylate
    • tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate
    • MDL: MFCD03427086
    • نواة داخلي: 1S/C12H23NO3/c1-12(2,3)16-11(15)13-7-4-10(5-8-13)6-9-14/h10,14H,4-9H2,1-3H3
    • مفتاح Inchi: YBNJZIDYXCGAPX-UHFFFAOYSA-N
    • ابتسامات: O=C(N1CCC(CCO)CC1)OC(C)(C)C

حساب السمة

  • نوعية دقيقة: 229.16800
  • النظائر كتلة واحدة: 229.16779360g/mol
  • النظائر الذرية العد: 0
  • الرابطة الهيدروجينية المانحين العد: 1
  • عدد مستقبلات الهيدروجين بوند: 4
  • عدد الذرات الثقيلة: 16
  • تدوير ملزمة العد: 5
  • تعقيدات: 227
  • رابطة تساهمية وحدة العد: 1
  • مركز ستيريو الذرية العد: 0
  • عدد غير محدد من مراكز ستيريو الذرية: 0
  • السندات الثابتة ستيريو مركز العد: 0
  • غير محدد بوند مركز ستيريو العد: 0
  • تهمة السطحية: 0
  • tautomeric العد: nothing
  • إكسلوغ 3: 1.5
  • طوبولوجي سطح القطب: 49.8Ų

الخصائص التجريبية

  • اللون / الشكل: Colorless to Yellow Liquid
  • كثيف: 1.043 g/mL at 25 °C(lit.)
  • نقطة الغليان: 120-150 °C/0.5 mmHg(lit.)
  • نقطة الوميض: Fahrenheit: >230 ° f
    Celsius: >110 ° c
  • انكسار: n20/D 1.4730(lit.)
  • بسا: 49.77000
  • لوغب: 1.95380
  • الذوبان: Not determined

tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate أمن المعلومات

  • إشارة عشوائية:Warning
  • وصف الخطر: H302-H315-H319-H332-H335
  • تحذير: P261;P352;P280;P305+P351+P338
  • رقم نقل البضائع الخطرة:NONH for all modes of transport
  • WGK ألمانيا:3
  • تحديد البضائع الخطرة: Xi
  • ظروف التخزين:Sealed in dry,2-8°C

tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate بيانات الجمارك

  • رمز النظام المنسق:2933399090
  • بيانات الجمارك:

    China Customs Code:

    2933399090

    Overview:

    2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate الأسعارأكثر . >>

مشروع No. اسم المنتج Cas No. نقاء مواصفة الأسعار وقت التحديث استفسار
Enamine
EN300-157525-0.25g
tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate
89151-44-0
0.25g
$70.0 2023-02-14
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
SY002535-100g
N-Boc-4-piperidineethanol
89151-44-0 ≥97%
100g
¥1335.00 2024-07-09
TRC
B657230-10g
N-BOC-4-piperidine-β-ethanol
89151-44-0
10g
$ 210.00 2022-06-07
eNovation Chemicals LLC
D260064-500g
N-BOC-4-PIPERIDINEETHANOL
89151-44-0 95%
500g
$2500 2024-05-24
TRC
B657230-10 g
N-BOC-4-piperidine-β-ethanol
89151-44-0
10g
$ 210.00 2022-01-10
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1045775-5g
N-Boc-4-Piperidineethanol
89151-44-0 98%
5g
¥100.00 2024-04-26
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1045775-100g
N-Boc-4-Piperidineethanol
89151-44-0 98%
100g
¥1868.00 2024-04-26
Apollo Scientific
OR1989-1g
4-(2-Hydroxyethyl)piperidine, N-BOC protected
89151-44-0 97%
1g
£16.00 2025-02-19
SHENG KE LU SI SHENG WU JI SHU
sc-255342-1g
N-Boc-4-piperidineethanol,
89151-44-0
1g
¥316.00 2023-09-05
Enamine
EN300-154218-5.0g
tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate
89151-44-0
5g
$576.0 2023-06-05

tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate طريقة الإنتاج

طريقة الإنتاج 1

رد فعل الشرط
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  1 h, 0 °C → rt; rt → 0 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  30 min, 0 °C
المراجع
Synthesis of Quinuclidines by Intramolecular Silver-Catalysed Amine Additions to Alkynes
Breman, Arjen C.; Ruiz-Olalla, Andrea; van Maarseveen, Jan H.; Ingemann, Steen; Hiemstra, Henk, European Journal of Organic Chemistry, 2014, 2014(33), 7413-7425

طريقة الإنتاج 2

رد فعل الشرط
1.1 Reagents: Sodium hydroxide Solvents: tert-Butanol ,  Water ;  30 h, 23 °C
المراجع
A practical synthesis of S-quinuclidine-2-carboxylic acid and its enantiomer
Mi, Yuan; Corey, E. J., Tetrahedron Letters, 2006, 47(15), 2515-2516

طريقة الإنتاج 3

رد فعل الشرط
1.1 Solvents: Ethanol ;  1 h, reflux
المراجع
tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent
Du, Fangyu; Zhou, Qifan; Fu, Yang; Zhao, Hanqi; Chen, Yuanguang; et al, New Journal of Chemistry, 2019, 43(17), 6549-6554

طريقة الإنتاج 4

رد فعل الشرط
1.1 Reagents: Triethylamine Solvents: Chloroform ;  0 °C; 1 h, 0 °C; 16 h, rt
المراجع
N-Substituted Piperidinyl Alkyl Imidazoles: Discovery of Methimepip as a Potent and Selective Histamine H3 Receptor Agonist
Kitbunnadaj, Ruengwit; Hashimoto, Takeshi; Poli, Enzo; Zuiderveld, Obbe P.; Menozzi, Alessandro; et al, Journal of Medicinal Chemistry, 2005, 48(6), 2100-2107

طريقة الإنتاج 5

رد فعل الشرط
1.1 Solvents: Dichloromethane ;  0 °C; 0 °C → rt; 1.5 h, rt
المراجع
Chemo- and regioselective direct functional group installation through catalytic hydroxy group selective conjugate addition of amino alcohols to α,β-unsaturated sulfonyl compounds
Li, Zhao; Yazaki, Ryo; Ohshima, Takashi, Organic Letters, 2016, 18(14), 3350-3353

طريقة الإنتاج 6

رد فعل الشرط
1.1 Reagents: Sodium hydroxide Solvents: tert-Butanol ,  Water ;  30 min, 10 - 23 °C; overnight, rt
المراجع
Discovery of a Novel, Highly Potent, and Selective Thieno[3,2-d]pyrimidinone-Based Cdc7 Inhibitor with a Quinuclidine Moiety (TAK-931) as an Orally Active Investigational Antitumor Agent
Kurasawa, Osamu ; Miyazaki, Tohru; Homma, Misaki; Oguro, Yuya; Imada, Takashi; et al, Journal of Medicinal Chemistry, 2020, 63(3), 1084-1104

طريقة الإنتاج 7

رد فعل الشرط
1.1 Reagents: Oxygen Catalysts: Cuprous iodide ,  Gold trichloride ;  0.1 MPa, rt; 24 h, 0.4 MPa, 50 °C
المراجع
Sustainable Route Toward N-Boc Amines: AuCl3/CuI-Catalyzed N-tert-butyloxycarbonylation of Amines at Room Temperature
Cao, Yanwei ; Huang, Yang; He, Lin, ChemSusChem, 2022, 15(4),

طريقة الإنتاج 8

رد فعل الشرط
1.1 Solvents: Dichloromethane ;  overnight, rt
المراجع
Orthogonal C-O Bond Construction with Organogermanes
Dahiya, Amit; Gevondian, Avetik G.; Schoenebeck, Franziska, Journal of the American Chemical Society, 2023, 145(14), 7729-7735

طريقة الإنتاج 9

رد فعل الشرط
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  1 h, 0 °C; 16 h, rt
المراجع
En Route to a Practical Primary Alcohol Deoxygenation
Dai, Xi-Jie; Li, Chao-Jun, Journal of the American Chemical Society, 2016, 138(16), 5433-5440

tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate Raw materials

tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate Preparation Products

الموردين الموصى بهم
Amadis Chemical Company Limited
(CAS:89151-44-0)tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate
A843074
نقاء:99%/99%
كمية:100g/500g
الأسعار ($):177.0/886.0